molecular formula C14H12ClN5O2 B2816778 3-(3-chloro-4-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893932-22-4

3-(3-chloro-4-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2816778
CAS No.: 893932-22-4
M. Wt: 317.73
InChI Key: KZEBZJYVFDEQHV-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Scientific Research Applications

3-(3-chloro-4-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary target of this compound is the c-Met receptor tyrosine kinase . This receptor has been under extensive basic and preclinical investigation and is now known to be a “druggable” target .

Mode of Action

The compound interacts with the c-Met receptor, inhibiting its activity. This interaction results in the inhibition of the downstream signaling pathways that are activated by this receptor . The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The c-Met receptor is involved in several biochemical pathways, including those related to cell growth, survival, and migration . By inhibiting the activity of this receptor, the compound can affect these pathways and their downstream effects.

Result of Action

The inhibition of the c-Met receptor by this compound can result in a decrease in cell growth, survival, and migration . This can potentially lead to a reduction in the growth and spread of cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common method involves the reaction of 3-chloro-4-methylbenzaldehyde with appropriate triazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-4-methylphenyl)-6-(2-oxopropyl)triazolo[1,5-a]pyrimidine
  • 3-(3-Chloro-4-methylphenyl)-6-(2-oxopropyl)triazolo[3,4-b]pyrimidine

Uniqueness

3-(3-chloro-4-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2/c1-8-3-4-10(5-11(8)15)20-13-12(17-18-20)14(22)19(7-16-13)6-9(2)21/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEBZJYVFDEQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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